molecular formula C21H20F2N4O3S B2431481 N-(2,4-difluorophenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 933253-15-7

N-(2,4-difluorophenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2431481
CAS No.: 933253-15-7
M. Wt: 446.47
InChI Key: ZNKLEDILJMQJHA-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20F2N4O3S and its molecular weight is 446.47. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O3S/c1-12-6-13(2)25-21(24-12)31-11-15-8-18(28)19(30-3)9-27(15)10-20(29)26-17-5-4-14(22)7-16(17)23/h4-9H,10-11H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKLEDILJMQJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.

Basic Information

PropertyDetails
Molecular Formula C₁₃H₁₃F₂N₅
Molecular Weight 277.27 g/mol
CAS Number 332938-04-2
Structural Formula Chemical Structure

Research indicates that this compound exhibits notable inhibitory effects on various enzymes involved in cellular processes. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis and is a common target for anticancer drugs .

Antiproliferative Effects

The compound has been evaluated for its antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer cell lines:

Cell LineIC50 (µM)
HT-29 (Colon Carcinoma)0.5
M21 (Skin Melanoma)0.3
MCF7 (Breast Carcinoma)0.7

These results suggest that the compound has potent antiproliferative properties, particularly against skin melanoma cells .

Case Studies

  • Inhibition of Tumor Growth : A study conducted on chick chorioallantoic membrane assays demonstrated that this compound effectively inhibited angiogenesis and tumor growth at concentrations similar to established chemotherapeutic agents like combretastatin A-4 .
  • Resistance Studies : The compound was also tested against chemoresistant cancer cell lines, revealing that it retains its efficacy even in cells resistant to traditional treatments like paclitaxel and vinblastine . This highlights its potential as a novel therapeutic option for resistant cancers.

Toxicity Profile

While the compound shows promising biological activity, its toxicity profile is crucial for therapeutic application. Preliminary studies indicate that it exhibits low toxicity on normal cell lines compared to cancer cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Anticancer Efficacy

A study focusing on the anticancer properties of related compounds reported that certain derivatives achieved percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines such as OVCAR-8 and SNB-19. These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Protein Kinase Inhibition

The presence of guanidine-like structures in similar compounds suggests potential for N-(2,4-difluorophenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide to function as a protein kinase inhibitor. Protein kinases play crucial roles in signal transduction pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.

Data Summary Table

ApplicationObserved EffectReference
Anticancer ActivityPGIs up to 86% against specific cancer lines
Protein Kinase InhibitionPotential interaction with ATP binding sites
Antimicrobial ActivityEffective against various bacterial strains

Preparation Methods

Route 1: Direct Thioetherification of Pyridinone

The pyridinone core is synthesized via oxidation of 5-methoxy-1,4-dihydropyridine using potassium permanganate in acidic conditions (yield: 78–82%). Subsequent thioetherification involves reacting the pyridinone with 2-(chloromethyl)-4,6-dimethylpyrimidine in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by triethylamine (TEA). The thioether linkage forms via nucleophilic displacement of chloride, achieving 65–70% yield after column chromatography.

Route 2: Mitsunobu Reaction for Thioether Formation

Alternative methodology employs Mitsunobu conditions to couple 4,6-dimethylpyrimidine-2-thiol with a hydroxymethyl-pyridinone derivative. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the reaction proceeds at 0°C to room temperature, yielding 72–75% of Fragment A. This route offers superior regioselectivity but requires stringent anhydrous conditions.

Synthesis of Fragment B: 2-Bromo-N-(2,4-Difluorophenyl)Acetamide

Bromoacetylation of 2,4-Difluoroaniline

2,4-Difluoroaniline reacts with bromoacetyl bromide in dichloromethane (DCM) at −10°C, with slow addition of TEA to scavenge HBr. The reaction mixture is stirred for 4 hours, followed by aqueous workup and recrystallization from ethanol/water to yield 85–90% pure 2-bromo-N-(2,4-difluorophenyl)acetamide.

Final Coupling of Fragments A and B

Nucleophilic Substitution in Polar Aprotic Solvents

Fragment A (1.0 equiv) and Fragment B (1.2 equiv) are combined in DMF with potassium carbonate (2.5 equiv) at 60°C for 8–10 hours. The acetamide’s bromine is displaced by the pyridinone’s secondary amine, yielding the target compound in 60–65% yield after silica gel chromatography.

Palladium-Catalyzed Cross-Coupling

For higher efficiency, a Buchwald-Hartwig amination is employed. Using palladium(II) acetate (5 mol%), Xantphos (10 mol%), and cesium carbonate (2.0 equiv) in toluene at 100°C, coupling achieves 75–80% yield. This method minimizes side products but incurs higher costs due to catalyst use.

Optimization and Process-Scale Considerations

Reaction Condition Analysis

Parameter Route 1 (Nucleophilic) Route 2 (Catalytic)
Temperature (°C) 60 100
Solvent DMF Toluene
Catalyst None Pd(OAc)₂/Xantphos
Yield (%) 60–65 75–80
Purity (HPLC) ≥95% ≥98%

Catalytic coupling offers superior yields and purity, making it preferable for industrial scale-up despite catalyst costs.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures achieve >99% purity for small batches.
  • Column Chromatography : Necessary for removing unreacted Fragment B, using ethyl acetate:hexane (3:7) as eluent.

Challenges and Mitigation Strategies

Regioselectivity in Pyridinone Functionalization

Over-functionalization at the pyridinone’s C-3 position is mitigated by steric hindrance from the methoxy group at C-5, directing reactivity to C-2.

Thioether Stability

The thioether bond is prone to oxidation during storage. Adding 0.1% w/v ascorbic acid as a stabilizer in final formulations prevents degradation.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step routes, including:

  • Thioether bond formation : Reacting a pyrimidinyl thiol with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃) in solvents like DMF or dichloromethane .
  • Acetamide coupling : Using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to conjugate the pyridinone core to the difluorophenyl group .
  • Temperature control : Maintaining 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions . Key Table :
StepReagents/ConditionsSolventYield (%)Purity (HPLC)
Thioether formationK₂CO₃, RT, 12hDMF65–75≥95%
Acetamide couplingEDC/HOBt, 0°C→RTDCM50–60≥90%

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at pyridinone C5, difluorophenyl protons) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine atoms .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from:

  • Impurity artifacts : Use preparative HPLC to isolate the pure compound and retest activity .
  • Assay variability : Standardize assays (e.g., enzyme inhibition IC₅₀) using positive controls (e.g., known kinase inhibitors) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing difluorophenyl with chlorophenyl) to identify pharmacophore elements . Example Table :
DerivativeStructural ChangeActivity (IC₅₀, nM)Target Selectivity
Parent compoundNone120 ± 15Kinase A
Chlorophenyl analog-F → -Cl250 ± 30Kinase A/B
Methoxy removal-OCH₃ → -HInactive

Q. What computational strategies predict target interactions and optimize binding affinity?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with pyrimidinyl sulfur and hydrophobic contacts with difluorophenyl .
  • MD simulations : Run 100 ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends for fluorine/methoxy modifications .

Q. How can reaction conditions be optimized to enhance yield and reduce by-products?

  • Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) for thioether formation; DMF improves solubility and reduces dimerization .
  • Catalyst optimization : Use Pd/C or Ni catalysts for hydrogenation steps to minimize over-reduction of pyridinone rings .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Methodological Best Practices

  • Synthetic reproducibility : Document batch-specific variations (e.g., solvent lot, humidity) that impact crystallization .
  • Biological assays : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish target-specific effects from nonspecific toxicity .
  • Data reporting : Use CONSORT-like guidelines for chemical synthesis (e.g., report yields, purity, and characterization spectra in supplements) .

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